Hexanal-1,3-dithiane

Protecting group stability Acid stability Orthogonal protection

Hexanal-1,3-dithiane (2-pentyl-1,3-dithiane, C9H18S2, MW 190.36) is a cyclic thioacetal derived from hexanal and 1,3-propanedithiol. This compound belongs to the 1,3-dithiane class, which functions as both an aldehyde protecting group and, more critically, as a precursor to acyl anion equivalents in the Corey–Seebach umpolung reaction.

Molecular Formula C9H18S2
Molecular Weight 190.4 g/mol
CAS No. 21777-32-2
Cat. No. B1216258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexanal-1,3-dithiane
CAS21777-32-2
Synonymshexanal-1,3-dithiane
Molecular FormulaC9H18S2
Molecular Weight190.4 g/mol
Structural Identifiers
SMILESCCCCCC1SCCCS1
InChIInChI=1S/C9H18S2/c1-2-3-4-6-9-10-7-5-8-11-9/h9H,2-8H2,1H3
InChIKeyIEZIRVFWMLLTLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexanal-1,3-Dithiane (CAS 21777-32-2): 1,3-Dithiane-Based Aldehyde Synthon for Umpolung Synthesis and Procurement Specification


Hexanal-1,3-dithiane (2-pentyl-1,3-dithiane, C9H18S2, MW 190.36) is a cyclic thioacetal derived from hexanal and 1,3-propanedithiol [1]. This compound belongs to the 1,3-dithiane class, which functions as both an aldehyde protecting group and, more critically, as a precursor to acyl anion equivalents in the Corey–Seebach umpolung reaction [2]. The C(2) hydrogen of the dithiane ring exhibits enhanced acidity (pKa ≈ 31) relative to typical aliphatic hydrogens, enabling deprotonation by strong bases such as n-butyllithium to generate 2-lithio-1,3-dithiane nucleophiles [3]. These lithiated species undergo nucleophilic addition to electrophiles including alkyl halides, epoxides, and carbonyl compounds, thereby reversing the inherent electrophilic character of the original aldehyde carbonyl [2]. For procurement decision-making, this compound is positioned as a research-grade synthetic intermediate rather than a direct flavor or fragrance ingredient, with established regulatory status as a non-flavor-use compound under current FEMA and JECFA listings [4].

Why Generic Substitution of Hexanal-1,3-Dithiane Fails: Differentiated Chemical Stability and Umpolung Reactivity


Substituting hexanal-1,3-dithiane with another aldehyde-derived synthon or protecting group is non-trivial because its core value resides in the dual functionality enabled by the 1,3-dithiane ring system. Unlike conventional aldehyde protecting groups such as 1,3-dioxolanes or dimethyl acetals, which are acid-labile and offer only passive protection [1], 1,3-dithianes confer acid stability while simultaneously serving as latent nucleophiles through umpolung activation [2]. Conversely, alternative umpolung reagents such as nitroalkanes, cyanohydrins, or thiazolium salt-derived Breslow intermediates either lack the protective function of 1,3-dithianes or exhibit narrower electrophile scope and lower synthetic utility [3]. The 1,3-dithiane scaffold uniquely combines acid-stable aldehyde protection with the ability to generate stabilized 2-lithio carbanions (pKa ≈ 31) that undergo alkylation, epoxide opening, and carbonyl addition reactions [2]. Furthermore, the six-membered 1,3-dithiane ring demonstrates superior carbanion stability relative to five-membered 1,3-dithiolane analogs, which are susceptible to fragmentation upon deprotonation [4]. Procurement of hexanal-1,3-dithiane versus a different aliphatic aldehyde-derived dithiane is justified only when the pentyl side chain specifically matches the target molecular scaffold's structural requirements.

Hexanal-1,3-Dithiane Comparative Performance Evidence: Acid Stability, Deprotection Efficiency, and Umpolung Reactivity


Acid Stability Differentiation: 1,3-Dithiane vs. 1,3-Dioxolane and Dimethyl Acetal Protecting Groups

In contrast to oxygen-based aldehyde protecting groups such as 1,3-dioxolanes and dimethyl acetals, which are acid-labile and undergo hydrolysis under mildly acidic conditions, 1,3-dithianes exhibit robust acid stability [1]. This differential stability is a class-level property of 1,3-dithianes conferred by the lower electronegativity and larger atomic radius of sulfur relative to oxygen, which reduces the susceptibility of the thioacetal carbon to protonation and subsequent nucleophilic attack by water [1]. While 1,3-dioxolane-protected aldehydes can be deprotected under acidic conditions incompatible with acid-sensitive functionalities elsewhere in the molecule, 1,3-dithiane-protected aldehydes remain intact under such conditions, enabling orthogonal protection strategies in multi-step syntheses [2].

Protecting group stability Acid stability Orthogonal protection

Deprotection Efficiency: Ferric Nitrate/Silica Gel Method for 1,3-Dithiane to Aldehyde Conversion

1,3-Dithianes derived from aromatic, aliphatic, and alicyclic aldehydes and ketones can be conveniently deprotected to regenerate the parent carbonyl compounds using a combination of ferric nitrate and silica gel in hexane, affording excellent to quantitative yields [1]. This heterogeneous deprotection method circumvents the use of toxic heavy metal reagents such as mercury(II) salts historically required for dithiane cleavage [2]. The reported yields for this method with 1,3-dithiane substrates span the excellent-to-quantitative range, providing a practical and environmentally preferable alternative to traditional mercury-based protocols [1]. While 1,3-dioxolane deprotection typically proceeds under mild acid catalysis with near-quantitative yields (56–99% for chloroplatinic acid-catalyzed methods), the 1,3-dithiane ferric nitrate method offers comparable efficiency with the advantage of orthogonal acid-stable protection during earlier synthetic steps [3].

Deprotection methodology Oxidative cleavage Synthetic yield

Umpolung Nucleophilicity: 2-Lithio-1,3-Dithiane Alkylation Yield Performance

The Corey–Seebach umpolung strategy utilizes 2-lithio-1,3-dithianes as acyl anion equivalents for nucleophilic alkylation and carbonyl addition reactions [1]. In a representative alkylation sequence, successive treatment of 1,3-dithiane with n-butyllithium, 2-iodopropane, n-butyllithium, and deuterium oxide provided 2-isopropyl-1,3-dithiane-2-d in 95% overall yield [2]. This high yield demonstrates the efficient generation and reactivity of the 2-lithio-1,3-dithiane nucleophile. The pKa of the C(2) hydrogen in 1,3-dithiane is approximately 31, which is sufficiently acidic for quantitative deprotonation by strong bases such as n-butyllithium, yet the resulting carbanion is stabilized by the polarizable sulfur atoms, enabling controlled nucleophilic reactivity without premature decomposition [3]. This contrasts with alternative acyl anion equivalents such as cyanohydrin derivatives, which require cyanide handling and generate stoichiometric cyanide waste upon deprotection [4].

Umpolung Acyl anion equivalent Alkylation

Ring-Size Stability Advantage: 1,3-Dithiane vs. 1,3-Dithiolane Carbanion Fragmentation

The six-membered 1,3-dithiane ring exhibits superior carbanion stability relative to five-membered 1,3-dithiolane analogs. While the acidity of the C(2) hydrogen is greater in 1,3-dithiolane than in 1,3-dioxolane, the 1,3-dithiolane-derived carbanion is nonetheless susceptible to fragmentation [1]. The 1,3-dithiane scaffold, by contrast, provides a more stable carbanion intermediate upon deprotonation, making it the preferred ring size for umpolung applications [1]. This stability difference is attributed to reduced ring strain in the six-membered dithiane relative to the five-membered dithiolane, which mitigates ring-opening side reactions during nucleophilic attack. Consequently, 1,3-dithianes, including hexanal-1,3-dithiane, are the established standard for Corey–Seebach umpolung reactions, whereas 1,3-dithiolanes are seldom employed for this purpose [2].

Carbanion stability Ring strain Umpolung reagent selection

Hexanal-1,3-Dithiane (CAS 21777-32-2): Validated Research and Industrial Application Scenarios


Umpolung-Based Carbon-Carbon Bond Formation in Complex Molecule Synthesis

Hexanal-1,3-dithiane serves as a masked acyl anion equivalent for nucleophilic alkylation and addition reactions. Following deprotonation with n-butyllithium to generate the 2-lithio species, the compound undergoes nucleophilic attack on electrophiles including alkyl halides, epoxides, and carbonyl compounds [1]. This umpolung strategy enables the construction of ketones and alcohols that are inaccessible via conventional carbonyl electrophile chemistry. The high alkylation yields (up to 95% for sequential transformations) demonstrated with 1,3-dithiane substrates support the synthetic utility of this approach [2].

Orthogonal Aldehyde Protection in Multi-Step Synthetic Sequences

In synthetic routes containing acid-sensitive functional groups, hexanal-1,3-dithiane provides orthogonal protection of the aldehyde moiety. The 1,3-dithiane ring remains stable under acidic conditions that would cleave oxygen-based protecting groups such as 1,3-dioxolanes and dimethyl acetals [3]. This differential stability enables chemists to perform acid-catalyzed transformations on other parts of the molecule while maintaining aldehyde protection, expanding the repertoire of compatible synthetic transformations [4].

Precursor for Controlled Aldehyde Release via Oxidative Deprotection

Hexanal-1,3-dithiane can be employed as a latent aldehyde source where the parent hexanal is released upon demand through oxidative deprotection. The ferric nitrate/silica gel method in hexane provides excellent to quantitative yields for 1,3-dithiane cleavage, avoiding the use of toxic mercury(II) salts [5]. This application scenario is particularly relevant in synthetic sequences requiring late-stage aldehyde unveiling or in formulations where controlled aldehyde generation is desired.

Research-Grade Intermediate for Specialized Organic Synthesis (Non-Flavor Applications)

Procurement of hexanal-1,3-dithiane is appropriate for academic and industrial research laboratories engaged in methodology development, total synthesis, and umpolung reaction optimization. The compound is explicitly designated as 'not for fragrance use' and 'not for flavor use' per FEMA and JECFA regulatory listings [6], confirming its proper application domain as a research chemical and synthetic intermediate rather than a direct consumer product ingredient. Procurement decisions should be guided by the specific requirement for a six-membered 1,3-dithiane with a pentyl side chain matching the target molecular scaffold.

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